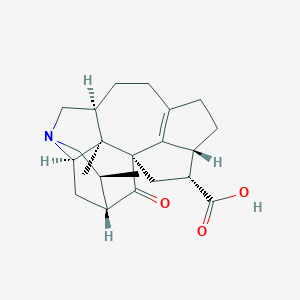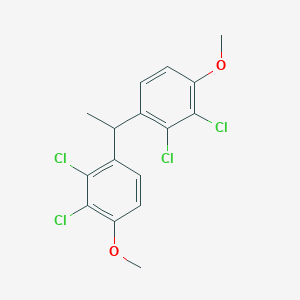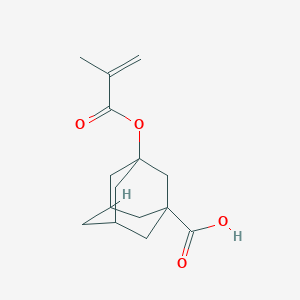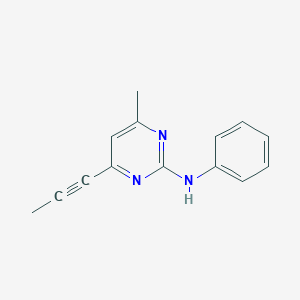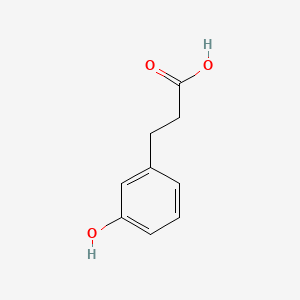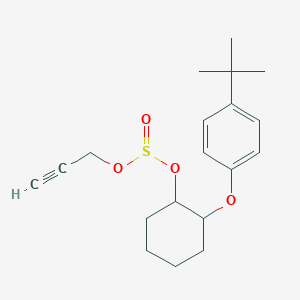
(S)-Canadine
Vue d'ensemble
Description
. Il s’agit d’un dérivé de la berbérine, un composé connu pour ses larges propriétés pharmacologiques et thérapeutiques. Contrairement à la berbérine, la tétrahydroberbérine présente une activité pharmacologique significative avec une cytotoxicité minimale, ce qui en fait un candidat prometteur pour diverses applications thérapeutiques .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La synthèse de la tétrahydroberbérine implique la réduction de la berbérine. Une méthode courante est la réduction du chlorure de berbérine à l’aide de borohydrure de sodium (NaBH4) dans le méthanol. Cette réaction donne la tétrahydroberbérine comme produit .
Méthodes de production industrielle : La production industrielle de tétrahydroberbérine implique souvent l’extraction de la berbérine à partir de sources naturelles suivie de sa réduction chimique. Le processus comprend :
- Extraction de la berbérine à partir de matières végétales en utilisant des solvants comme l’éthanol ou le méthanol.
- Purification de la berbérine par cristallisation ou chromatographie.
- Réduction de la berbérine purifiée en tétrahydroberbérine en utilisant des agents réducteurs tels que le borohydrure de sodium .
Analyse Des Réactions Chimiques
Types de réactions : La tétrahydroberbérine subit diverses réactions chimiques, notamment :
Oxydation : La tétrahydroberbérine peut être oxydée en berbérine en utilisant des agents oxydants comme le peroxyde d’hydrogène (H2O2).
Réduction : Une réduction supplémentaire de la tétrahydroberbérine peut conduire à la formation de dihydroberbérine.
Réactifs et conditions courants :
Oxydation : Peroxyde d’hydrogène (H2O2) en milieu acide.
Réduction : Borohydrure de sodium (NaBH4) dans le méthanol.
Substitution : Halogénoalcanes en présence d’une base.
Principaux produits :
Oxydation : Berbérine.
Réduction : Dihydroberbérine.
Substitution : Divers dérivés alkylés de la tétrahydroberbérine.
4. Applications de la recherche scientifique
La tétrahydroberbérine a une large gamme d’applications de recherche scientifique :
Biologie : Étudié pour ses propriétés antioxydantes et anti-inflammatoires.
Médecine : Enquête sur son potentiel comme agent antihypertenseur, anti-arythmique et neuroprotecteur.
Applications De Recherche Scientifique
Tetrahydroberberine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various derivatives with potential pharmacological activities.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential as an antihypertensive, anti-arrhythmic, and neuroprotective agent.
Mécanisme D'action
La tétrahydroberbérine exerce ses effets par le biais de diverses cibles moléculaires et voies :
Bloqueur des canaux calciques : Il bloque les canaux calciques, ce qui entraîne une relaxation des muscles vasculaires et des effets antihypertenseurs.
Bloqueur des canaux potassiques : Il bloque les canaux potassiques sensibles à l’ATP, qui sont associés à la pathogenèse de la maladie de Parkinson, offrant des effets neuroprotecteurs.
Activité antioxydante : Il agit comme un antioxydant, réduisant le stress oxydatif et l’inflammation.
Composés similaires :
Dihydroberbérine : Une forme encore plus réduite de la tétrahydroberbérine avec une biodisponibilité améliorée et des activités pharmacologiques similaires.
Unicité de la tétrahydroberbérine : La tétrahydroberbérine est unique en raison de sa cytotoxicité minimale et de son activité pharmacologique significative. Contrairement à la berbérine, elle présente peu de cytotoxicité envers diverses lignées cellulaires et est efficace comme antioxydant et anti-inflammatoire . Sa capacité à bloquer les canaux calciques et potassiques la distingue également des autres composés similaires, ce qui en fait un candidat prometteur pour le traitement des maladies cardiovasculaires et neurodégénératives .
Comparaison Avec Des Composés Similaires
Dihydroberberine: A further reduced form of tetrahydroberberine with improved bioavailability and similar pharmacological activities.
Uniqueness of Tetrahydroberberine: Tetrahydroberberine is unique due to its minimal cytotoxicity and significant pharmacological activity. Unlike berberine, it shows little cytotoxicity toward various cell lines and is effective as an antioxidant and anti-inflammatory agent . Its ability to block calcium and potassium channels also sets it apart from other similar compounds, making it a promising candidate for the treatment of cardiovascular and neurodegenerative diseases .
Propriétés
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTUIEROBZXUFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022724 | |
| Record name | Canadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669382 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
522-97-4, 29074-38-2, 5096-57-1 | |
| Record name | (±)-Tetrahydroberberine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Canadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Canadine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dl-Canadine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Canadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,8,13,13a-tetrahydro-9,10-dimethoxy-6H-benzo[g]benzo-1,3-dioxolo[5,6-a]quinolizine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Canadine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CANADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2SSH085X8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does canadine exert its anti-cancer effects?
A1: Canadine has been shown to inhibit epithelial-mesenchymal transition (EMT) in HPV-negative cervical cancer cells, a process crucial for cancer cell invasion and metastasis []. This effect is mediated, at least in part, through the downregulation of MAGEA3, a gene highly expressed in cervical tumor tissues [].
Q2: What is the role of canadine in muscle atrophy?
A2: Canadine demonstrates promising effects against muscle atrophy. It stimulates myoblast differentiation and protects against myotube atrophy by activating p38 MAP kinase and Akt pathways, leading to increased MHC expression and myotube formation []. Additionally, canadine inhibits muscle protein degradation by downregulating muscle-specific E3 ligases, MAFbx/atrogin-1, and MuRF1 [].
Q3: How does canadine contribute to the therapeutic effects of Huanglian Jiedu decoction in Alzheimer's disease?
A3: Canadine, as a component of Huanglian Jiedu decoction, potentially targets AKT1, TNF, TP53, VEGFA, FOS, PTGS2, MMP9, and CASP3, contributing to the decoction's efficacy in managing Alzheimer's disease []. These targets are involved in crucial pathways like the VEGF signaling pathway and the NF-κB signaling pathway, which play a significant role in Alzheimer's disease pathogenesis [].
Q4: What is the molecular formula and weight of canadine?
A4: Canadine has a molecular formula of C20H21NO4 and a molecular weight of 339.39 g/mol.
Q5: What spectroscopic data is available for characterizing canadine?
A5: Canadine can be characterized using various spectroscopic techniques. Ultraviolet (UV) spectrophotometry shows characteristic absorbance peaks, allowing for identification and quantification in mixtures [, ]. Nuclear magnetic resonance (NMR) spectroscopy (including 1H, 13C, HMQC, HMBC, and H-H COSY) provides detailed structural information, aiding in the elucidation of its structure and stereochemistry []. Gas chromatography-mass spectrometry (GC-MS) enables separation and identification based on its mass-to-charge ratio [].
Q6: Are there different enantiomers of canadine, and do they exhibit different biological activities?
A6: Yes, canadine exists as two enantiomers: (R)-canadine and (S)-canadine. The (S)-enantiomer is reported to be significantly more potent than the (R)-enantiomer in terms of physiological activity []. The (S)-enantiomer exhibits stronger inhibition of acetylcholinesterase, a target relevant to Alzheimer's disease [].
Q7: Does canadine form condensed films on electrode surfaces?
A7: Yes, both canadine and its oxidized form, berberine, can adsorb and form condensed films on mercury electrode surfaces. This behavior has been studied using electrochemical techniques like alternating current polarography and square-wave voltammetry [].
Q8: What enzymes are involved in the biosynthesis of canadine?
A8: Key enzymes involved in canadine biosynthesis include this compound synthase (CYP719), a methylenedioxy bridge-forming enzyme, and scoulerine 9-O-methyltransferase (SOMT2) [, ]. These enzymes catalyze crucial steps in the conversion of precursor molecules like (S)-tetrahydrocolumbamine to canadine [, ].
Q9: How does the activity of this compound synthase vary across different plant species?
A9: The activity of this compound synthase can differ significantly between plant species, affecting their canadine production. For instance, the enzyme from Argemona mexicana is reported to be more efficient than that from Coptis japonica, leading to higher this compound yields in Argemona mexicana [].
Q10: Does drying temperature affect canadine levels in goldenseal?
A10: Yes, higher drying temperatures have been shown to decrease canadine levels in goldenseal (Hydrastis canadensis) while leaving berberine and hydrastine levels relatively unaffected []. This finding suggests that careful control of drying conditions is crucial for maintaining the desired phytochemical profile in goldenseal preparations [].
Q11: Have computational methods been employed to identify potential inhibitors of PCSK9, and what is the role of canadine in this context?
A11: Yes, pharmacophore modeling, virtual screening, and molecular docking studies have been conducted to discover PCSK9 inhibitors [, ]. this compound emerged as a potential inhibitor in these studies, showing favorable binding energies and interactions with the PCSK9 protein [, ]. Further investigations are needed to validate its efficacy in vitro and in vivo.
Q12: How do structural modifications of canadine influence its cytotoxic activity?
A12: Research suggests that the presence of a methylenedioxy group at positions C-2 and C-3, as opposed to positions C-9 and C-10, enhances the cytotoxic activity of canadine analogs []. This structure-activity relationship highlights the importance of specific functional groups in determining the potency of canadine derivatives.
Q13: What are the challenges associated with formulating canadine for therapeutic use?
A13: One challenge lies in ensuring the stability of canadine under various storage conditions, as it is susceptible to degradation []. Formulating stable dosage forms while maintaining its bioavailability and efficacy requires careful consideration of factors like pH, excipients, and packaging.
Q14: Does canadine exhibit any potential for drug-drug interactions?
A14: Canadine has been shown to be a mechanism-based inactivator of CYP2C19, an important drug-metabolizing enzyme []. This interaction could potentially lead to altered pharmacokinetics and increased exposure to co-administered drugs metabolized by CYP2C19.
Q15: What analytical techniques are commonly employed for the detection and quantification of canadine?
A15: Several methods are available for analyzing canadine. High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for its separation and quantification, particularly in complex matrices like plant extracts and pharmaceutical formulations [, , , , ]. Thin-layer chromatography (TLC) is another technique used for preliminary identification and separation based on its polarity and interactions with the stationary phase [, ].
Q16: Are there validated analytical methods for determining canadine content in goldenseal supplements?
A16: Yes, validated methods, primarily based on reversed-phase HPLC, have been developed and validated for quantifying canadine and other alkaloids in goldenseal supplements and raw materials [, , ]. These methods ensure accurate and reliable determination of canadine content, supporting quality control and regulatory compliance.
Q17: Is there any information available regarding the environmental impact and degradation of canadine?
A17: While research on the environmental fate and ecotoxicological effects of canadine is limited, its presence in various plant species suggests potential release into the environment [, , ]. Further studies are needed to assess its biodegradability, potential for bioaccumulation, and effects on aquatic and terrestrial organisms.
Q18: What resources are available for researchers interested in studying canadine?
A18: Numerous databases and online resources provide valuable information on canadine. Public databases like PubChem, ChemSpider, and the Human Metabolome Database offer chemical structures, properties, and related data. Scientific literature databases like PubMed and Semantic Scholar provide access to research articles on canadine and related alkaloids.
Q19: What are some of the key historical milestones in canadine research?
A19: Early research on canadine focused on its isolation, structural elucidation, and pharmacological characterization [, , , ]. Subsequent studies explored its potential therapeutic applications, particularly in the areas of cancer, muscle atrophy, and Alzheimer’s disease [, , , ]. Ongoing research continues to unravel its mechanisms of action, optimize its formulation, and evaluate its safety and efficacy in various disease models.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


